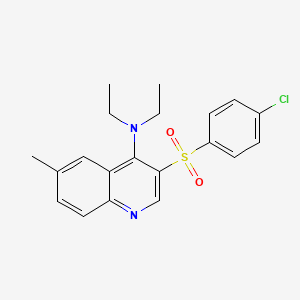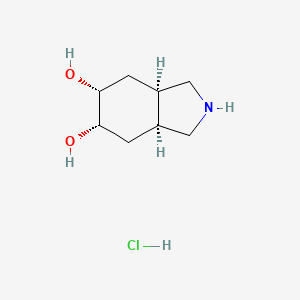
3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a sulfonyl functional group attached to a chlorobenzene ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl chloride and amine groups, which are common reactive sites in organic chemistry .Applications De Recherche Scientifique
Derivatization and Detection in Environmental Samples
One significant application of compounds related to 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine involves their use in the derivatization and subsequent detection of aliphatic amines in environmental samples. Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in wastewater and surface water using derivatization with benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry analysis. This approach aids in understanding the prevalence and distribution of aliphatic amines in aquatic environments, providing essential data for environmental monitoring and protection efforts (Sacher, Lenz, & Brauch, 1997).
Antifungal Activity
Another research avenue explores the antifungal potential of quinoline derivatives, which share a core structure with this compound. Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline, which demonstrated significant in vitro antifungal activity against various fungal strains. This research highlights the potential therapeutic applications of quinoline derivatives in developing new antimycotic agents, underscoring the importance of such compounds in medical research (Kumar, Bawa, Drabu, & Panda, 2011).
Chemical Synthesis and Modification
Compounds similar to this compound are also crucial in chemical synthesis and modification processes. Máslankiewicz and Skrzypek (1994) discussed the synthesis and amination of 4-chloro-3-quinolinesulfonyl chloride, highlighting the versatility of quinolinesulfonyl chlorides in producing various sulfonamide derivatives. These reactions are fundamental in developing new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science (Máslankiewicz & Skrzypek, 1994).
Corrosion Inhibition
Research by Prabhu et al. (2008) indicates that quinoline derivatives can serve as effective corrosion inhibitors for mild steel in acidic environments. They investigated the corrosion inhibition effects of certain quinoline-based compounds, demonstrating that these substances can significantly reduce corrosion rates. This application is particularly relevant in industrial settings where metal preservation is critical, showcasing the broad utility of quinoline derivatives beyond their biological activities (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-4-23(5-2)20-17-12-14(3)6-11-18(17)22-13-19(20)26(24,25)16-9-7-15(21)8-10-16/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCOACFUXNKQCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B2412055.png)
![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2412058.png)
![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2412059.png)
![ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate](/img/structure/B2412060.png)

![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)



![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)

